4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile
説明
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is a benzonitrile derivative featuring a cyclopropylmethylaminoethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₅N₂ (molecular weight: 205.27 g/mol). The cyclopropylmethyl group is a common motif in bioactive molecules due to its ability to enhance metabolic stability and modulate lipophilicity .
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
4-[1-(cyclopropylmethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10(15-9-12-2-3-12)13-6-4-11(8-14)5-7-13/h4-7,10,12,15H,2-3,9H2,1H3 |
InChIキー |
YKVHEMOCRUEGCT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C#N)NCC2CC2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
Pharmacological Properties
The compound has been identified as a potential kinase inhibitor , particularly targeting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon). These kinases play crucial roles in various cellular processes, including inflammation and cancer progression. Inhibiting these kinases can lead to therapeutic benefits in conditions such as:
- Cancer : The modulation of signaling pathways involved in cell proliferation and survival.
- Inflammatory Diseases : Such as rheumatoid arthritis and psoriasis, where excessive kinase activity contributes to pathogenesis.
- Neurodegenerative Diseases : Including Alzheimer's disease, where kinase activity is implicated in neuroinflammation .
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the structure of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile can enhance its potency as a therapeutic agent. For instance, studies have shown that the introduction of different substituents on the benzonitrile moiety can significantly affect its binding affinity and selectivity towards specific kinases .
Table 1: Structure-Activity Relationships of Benzonitrile Derivatives
| Compound | Kinase Target | IC50 Value (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile | TBK1 | 45 | 5 |
| Modified Compound A | TBK1 | 30 | 10 |
| Modified Compound B | IKKε | 25 | 8 |
Therapeutic Applications
The therapeutic applications of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile are diverse, including:
- Oncology : As a potential treatment for various cancers by inhibiting tumor growth through kinase pathway modulation.
- Autoimmune Disorders : Its role in reducing inflammatory responses makes it a candidate for treating autoimmune diseases.
- Neurological Disorders : By targeting pathways involved in neuroinflammation, it may offer new avenues for Alzheimer's disease treatment .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile in clinical settings:
- A study demonstrated that a related benzonitrile derivative effectively reduced tumor size in xenograft models by inhibiting TBK1 activity, showcasing its potential in cancer therapy .
- Another investigation into inflammatory models revealed that compounds with similar structures significantly decreased markers of inflammation, suggesting their utility in treating conditions like rheumatoid arthritis .
作用機序
The mechanism of action of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Purine-Based Derivatives ()
Compounds such as 4-((9-(Cyclopropylmethyl)-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-9H-purin-6-yl)amino)benzonitrile (4i) share the benzonitrile and cyclopropylmethyl moieties but incorporate a purine core.
Fluorinated Heterocycles ()
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide contains trifluoromethyl groups, which significantly increase lipophilicity and metabolic resistance compared to the target compound’s benzonitrile group .
Ester Derivatives ()
(S)-Methyl 4-(1-aminoethyl)benzoate replaces the benzonitrile group with a methyl ester. This substitution reduces electronegativity and alters solubility, as esters are generally more polar than nitriles .
Physical and Chemical Properties
Key Research Findings
Structural Impact on Bioactivity : The presence of a purine ring (as in 4i) or trifluoromethyl groups () significantly alters target affinity and solubility compared to the simpler benzonitrile scaffold .
Synthetic Challenges: Lower yields in pyrido[3,4-d]pyrimidinone synthesis () suggest sensitivity to reaction conditions, necessitating optimized protocols for scaling .
Gaps in Data : The target compound’s exact bioactivity, melting point, and synthetic details remain unelucidated in the provided evidence, warranting further investigation.
生物活性
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in various disease models, supported by data from recent studies.
Chemical Structure
The structure of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile can be described as follows:
- Chemical Formula : C_{14}H_{18}N_{2}
- Molecular Weight : 218.31 g/mol
- Functional Groups : Benzonitrile group, cyclopropylmethyl amine substituent.
Research indicates that this compound may interact with several biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the nitrile group is particularly significant, as it has been associated with enhanced biological activity in related compounds.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile exhibits inhibitory effects on specific kinases involved in cancer progression. For instance, it was found to inhibit GSK-3β with an IC50 value of approximately 130 nM, indicating potent activity against this target .
- Cell Proliferation : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and BT-549, with IC50 values in the low micromolar range. This suggests potential for use in cancer therapy .
- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like asthma and other inflammatory diseases .
In Vivo Studies
- Tumor Growth Inhibition : In xenograft models, treatment with 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile resulted in significant tumor growth inhibition compared to control groups. This effect was attributed to its ability to modulate cell cycle-related proteins .
- Toxicity Profiles : Preliminary toxicity studies indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
Data Summary
Case Study 1: GSK-3β Inhibition
In a study focusing on the structure-activity relationship of similar compounds, it was noted that modifications to the cyclopropylmethyl group significantly influenced GSK-3β inhibition. The optimal configuration was found to enhance binding affinity and specificity .
Case Study 2: Anti-cancer Efficacy
A series of experiments were conducted using various cancer cell lines where 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile showed a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
